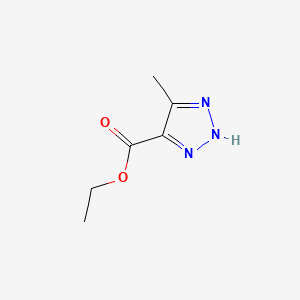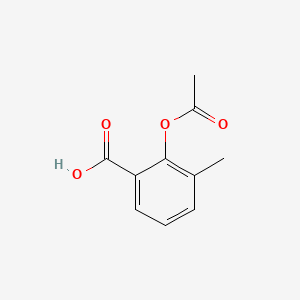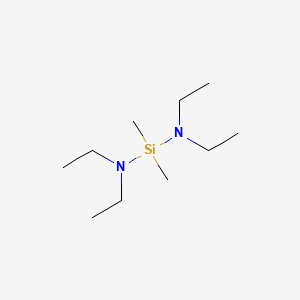
{Boc}-フェニルアラニン-ロイシン-フェニルアラニン-ロイシン-フェニルアラニン
概要
説明
化合物N-tert-ブトキシカルボニル-L-フェニルアラニン-L-ロイシン-L-フェニルアラニン-L-ロイシン-L-フェニルアラニンは、一般的に{Boc}-Phe-Leu-Phe-Leu-Pheと呼ばれ、合成ペプチドです。 これは、特にFPR1およびFPR2のホルミルメチオニンレセプター(FPR)のアンタゴニストとして広く使用されています 。 この化合物は、ヘパリン結合成長因子の血管新生活性を阻害する能力により、科学研究において注目を集めています .
科学的研究の応用
{Boc}-Phe-Leu-Phe-Leu-Phe has a wide range of scientific research applications:
作用機序
{Boc}-Phe-Leu-Phe-Leu-Pheの作用機序には、ホルミルメチオニンレセプター(FPR)との相互作用が含まれます。これらのレセプターに結合することにより、この化合物は、血管内皮増殖因子-A(VEGF-A)などのヘパリン結合成長因子の血管新生活性を阻害します。 この相互作用は、VEGF-AがそのレセプターであるVEGFR2への結合を阻止し、それにより血管新生に関与する下流のシグナル伝達経路を阻害します .
類似の化合物との比較
類似の化合物
N-tert-ブトキシカルボニル-L-メチオニン-L-ロイシン-L-フェニルアラニン(BOC1): FPR1のみにアンタゴニストとして作用します.
N-tert-ブトキシカルボニル-L-フェニルアラニン-D-ロイシン-L-フェニルアラニン-D-ロイシン-L-フェニルアラニン(BOC2): {Boc}-Phe-Leu-Phe-Leu-Pheに似ていますが、D-ロイシン残基があります.
独自性
{Boc}-Phe-Leu-Phe-Leu-Pheは、FPR1とFPR2の両方を阻害する能力により、ホルミルメチオニンレセプターを含む研究において汎用性の高いツールです。 血管新生に対するその阻害効果は、他の類似の化合物とさらに差別化されます .
生化学分析
Biochemical Properties
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine plays a significant role in biochemical reactions, particularly as an antagonist of formyl peptide receptors. These receptors are part of the G protein-coupled receptor family and are involved in various immune responses . The compound interacts with formyl peptide receptors, inhibiting their activity and thereby modulating the immune response. This interaction is crucial for understanding the signaling mechanisms and pathways that govern immune cell activation and response .
Cellular Effects
The effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine on cells are profound, particularly in immune cells such as neutrophils. By inhibiting formyl peptide receptors, the compound can alter cell signaling pathways, affecting processes such as chemotaxis, degranulation, and superoxide production . These changes can influence gene expression and cellular metabolism, providing insights into the regulation of immune responses and potential therapeutic applications .
Molecular Mechanism
At the molecular level, butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine exerts its effects by binding to formyl peptide receptors, preventing their activation by natural ligands such as N-formylmethionyl-leucyl-phenylalanine . This binding inhibits downstream signaling pathways, including those involving diacylglycerol and protein kinase C, which are critical for various cellular responses . The compound’s ability to modulate these pathways highlights its potential as a tool for studying receptor-mediated signaling and immune cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, allowing for prolonged observation of its effects on immune cells .
Dosage Effects in Animal Models
The effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine in animal models are dose-dependent. At lower doses, the compound effectively inhibits formyl peptide receptor activity without causing significant adverse effects . At higher doses, it can induce toxic effects, highlighting the importance of careful dosage optimization in experimental settings . Understanding the threshold and toxic effects of the compound is crucial for its safe and effective use in research .
Metabolic Pathways
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is involved in metabolic pathways related to immune cell signaling. The compound interacts with enzymes and cofactors that regulate the production of signaling molecules such as diacylglycerol and inositol trisphosphate . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of immune responses and potential therapeutic targets .
Transport and Distribution
Within cells and tissues, butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in experimental settings .
Subcellular Localization
The subcellular localization of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, providing valuable insights into the regulation of immune cell function and signaling pathways .
準備方法
合成経路と反応条件
{Boc}-Phe-Leu-Phe-Leu-Pheの合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスは、最初のアミノ酸であるN-tert-ブトキシカルボニル-L-フェニルアラニンの樹脂への付加から始まります。その後、L-ロイシンおよびL-フェニルアラニンのアミノ酸が、N、N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して段階的に付加されます。 ペプチド鎖の完成後、化合物は樹脂から切断され、精製されます .
工業生産方法
工業環境では、{Boc}-Phe-Leu-Phe-Leu-Pheの製造は、SPPSと同様の原理に従いますが、規模が大きくなります。自動ペプチド合成機が使用されてプロセスが合理化され、高収率と高純度が確保されます。 高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用により、最終製品の品質がさらに向上します .
化学反応の分析
反応の種類
{Boc}-Phe-Leu-Phe-Leu-Pheは、次のようなさまざまな化学反応を起こします。
酸化: ペプチド中のフェニルアラニン残基は、酸化されてフェニルアラニン誘導体を形成することができます。
還元: 還元反応は、ペプチドの構造を修飾し、生物活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムおよび水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が変化した修飾ペプチドが含まれ、これは異なる生物活性を示す可能性があります .
科学研究の応用
{Boc}-Phe-Leu-Phe-Leu-Pheは、さまざまな科学研究の用途があります。
類似化合物との比較
Similar Compounds
N-tert-butyloxycarbonyl-L-methionine-L-leucine-L-phenylalanine (BOC1): Acts as an antagonist of FPR1 only.
N-tert-butyloxycarbonyl-L-phenylalanine-D-leucine-L-phenylalanine-D-leucine-L-phenylalanine (BOC2): Similar to {Boc}-Phe-Leu-Phe-Leu-Phe but with D-leucine residues.
Uniqueness
{Boc}-Phe-Leu-Phe-Leu-Phe is unique due to its ability to inhibit both FPR1 and FPR2, making it a versatile tool in research involving formyl peptide receptors. Its inhibitory effect on angiogenesis further distinguishes it from other similar compounds .
特性
IUPAC Name |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-DWCHZDDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216738 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-73-8 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?
A1: Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH acts as a potent antagonist of the N-formyl peptide receptor 1 (FPR1) []. This receptor is found on immune cells like neutrophils and plays a crucial role in inflammatory responses. By blocking FPR1, this compound can inhibit neutrophil activation and subsequent inflammatory processes [, , ].
Q2: Can you elaborate on the structure-activity relationship (SAR) of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH and its analogs?
A2: Research suggests that modifications to the peptide sequence of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH can significantly affect its potency and selectivity for FPR1. For instance, substituting L-amino acids with their D-isomers can enhance resistance to enzymatic degradation and improve stability [].
Q3: What downstream effects occur upon Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH binding to FPR1?
A3: Binding of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH to FPR1 competitively inhibits the binding of natural agonists like N-formyl peptides []. This blockage disrupts downstream signaling cascades usually activated by FPR1, such as:
- Inhibition of chemotaxis: Neutrophils are prevented from migrating towards the site of inflammation [, ].
- Suppression of lysozyme release: The release of lysozyme, an enzyme involved in bacterial degradation, is reduced [].
- Attenuation of intracellular calcium increase: The rapid influx of calcium ions into neutrophils, a crucial step in their activation, is inhibited [, ].
Q4: Are there any in vivo studies demonstrating the efficacy of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?
A4: While specific studies on Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH are limited, research on its structural analogs, which also act as FPR1 antagonists, demonstrates their therapeutic potential in animal models. For example, in a rat model of ischemia-reperfusion-induced lung injury, administration of Ac2-26 (an active N-terminal peptide of Annexin A1, another FPR1 ligand) attenuated lung edema, inflammation, and tissue damage []. These effects were abolished by co-administration of Boc2, an FPR1 antagonist structurally similar to Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH, highlighting the role of FPR1 in these processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




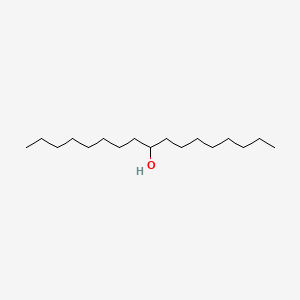
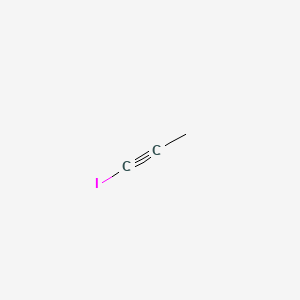

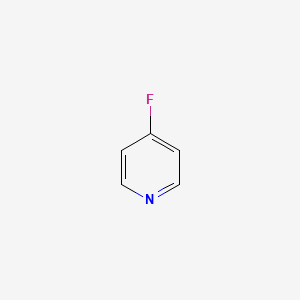
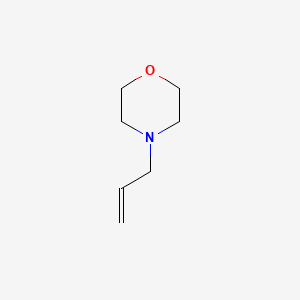
![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)


